N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a structurally complex heterocyclic compound featuring a benzofuro[3,2-d]pyrimidinone core substituted with a p-tolyl group at position 3 and an acetamide side chain linked to a 2,4-dimethoxyphenyl moiety. Its synthesis likely involves multicomponent reactions or stepwise functionalization of the benzofuropyrimidinone scaffold, as inferred from analogous compounds in the evidence .
Properties
CAS No. |
877657-06-2 |
|---|---|
Molecular Formula |
C27H23N3O6 |
Molecular Weight |
485.496 |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N3O6/c1-16-8-10-17(11-9-16)30-26(32)25-24(19-6-4-5-7-21(19)36-25)29(27(30)33)15-23(31)28-20-13-12-18(34-2)14-22(20)35-3/h4-14H,15H2,1-3H3,(H,28,31) |
InChI Key |
UQQBQKHAJOIMEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=C(C=C(C=C5)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential biological activities. Its structure includes a benzofuro-pyrimidine core, which is known for various pharmacological effects. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic potentials.
- Molecular Formula : C27H23N3O6
- Molecular Weight : 485.496 g/mol
- IUPAC Name : N-(2,4-dimethoxyphenyl)-2-[3-(p-tolyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
-
Anticancer Activity
- Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. The benzofuro-pyrimidine derivatives are known to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- In vitro assays showed that this compound could inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation.
-
Antimicrobial Activity
- Compounds related to this structure have demonstrated antimicrobial effects against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Preliminary tests suggest that this compound could exhibit similar properties.
-
Insecticidal Activity
- Research indicates that derivatives of this compound may act as effective insecticides. They potentially modulate calcium homeostasis in insects, leading to neurotoxicity and death.
- Field studies have shown promising results against common agricultural pests.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the phenyl rings and the pyrimidine moiety.
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances solubility and bioavailability |
| Methyl group | Increases lipophilicity and potential for membrane permeability |
| Dioxo functional group | Critical for interaction with biological targets |
Case Studies
-
Anticancer Study : A study evaluated the effects of similar benzofuro-pyrimidine compounds on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range.
Compound IC50 (µM) Mechanism Compound A 5.0 Apoptosis induction Compound B 10.0 Cell cycle arrest -
Insecticidal Efficacy : Field trials assessed the insecticidal properties against Mythimna separata. The compound showed significant mortality rates at concentrations as low as 10 mg/L.
Treatment Concentration (mg/L) Mortality Rate (%) 5 30 10 70 20 90
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related benzofuropyrimidinone and pyrimidine derivatives documented in the literature. Key comparisons are summarized below:
Substituent Variability on the Benzofuropyrimidinone Core
- Main Compound : Features a p-tolyl group (3-position) and an acetamide side chain with a 2,4-dimethoxyphenyl group.
- N-(2-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (): Replaces the p-tolyl group with a 3-methoxyphenyl group and introduces a sulfur atom in the acetamide linkage. This substitution may alter electronic properties and metabolic stability .
- N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (): Substitutes the p-tolyl group with a cyclopentyl ring and incorporates a chloro-methylphenyl acetamide chain. The cyclopentyl group likely enhances lipophilicity, affecting membrane permeability .
Functional Group Modifications in Acetamide Chains
- 2-(6-(2,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (): Shares the 2,4-dimethoxyphenyl motif but lacks the benzofuropyrimidinone core. Its pyrimidine ring is substituted with two dimethoxyphenyl groups, which may enhance π-π stacking interactions in biological targets. Reported yields (54%) and spectroscopic data (¹H NMR: δ 4.00 ppm for NH) suggest moderate stability .
- N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide (): Features a pyridinyl group and a propylacetamido chain. The deep yellow oil form (Rf = 0.17) indicates lower crystallinity compared to the main compound’s solid-state properties .
Comparative Data Table
Research Implications
The main compound’s 2,4-dimethoxyphenyl and p-tolyl groups likely synergize to improve target selectivity compared to simpler analogs. However, the absence of sulfur or halogens (cf. ) may reduce its electrophilic reactivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide?
- Methodology : Multi-step synthesis typically involves coupling a benzofuropyrimidinone core with a substituted acetamide moiety. Key steps include:
- Core formation : Cyclocondensation of substituted dihydrobenzofuran precursors with pyrimidine derivatives under acidic or basic conditions .
- Acetamide coupling : Use of carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the N-(2,4-dimethoxyphenyl)acetamide group to the benzofuropyrimidinone scaffold .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by recrystallization for >95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and dihedral angles to confirm the fused benzofuropyrimidinone system and acetamide connectivity .
- NMR spectroscopy :
- ¹H NMR : Look for characteristic signals: aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~10 ppm) .
- ¹³C NMR : Verify carbonyl resonances (C=O at δ ~165–175 ppm) and quaternary carbons in the benzofuran ring .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
Q. What are the critical solubility and stability considerations for this compound in experimental settings?
- Methodology :
- Solubility screening : Test in DMSO (primary solvent for stock solutions), followed by dilution in aqueous buffers (PBS, pH 7.4) or organic-aqueous mixtures .
- Stability assays :
- pH-dependent stability : Incubate at pH 2–9 (simulating gastrointestinal and physiological conditions) and monitor degradation via HPLC .
- Light/temperature sensitivity : Store at –20°C in amber vials to prevent photodegradation; assess thermal stability via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the optimization of this compound’s bioactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-deficient regions for target binding .
- Molecular docking : Model interactions with enzymes (e.g., kinases or oxidoreductases) using AutoDock Vina; validate with binding free energy (ΔG) and RMSD values .
- ADMET prediction : Use tools like SwissADME to estimate permeability (LogP), bioavailability, and cytochrome P450 inhibition .
Q. What strategies address contradictory data in biological assays (e.g., variable IC₅₀ values across studies)?
- Methodology :
- Assay standardization :
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
- Normalize data to internal controls (e.g., ATP levels in viability assays).
- Mechanistic follow-up :
- Perform kinetic studies (e.g., time-dependent inhibition) to distinguish reversible vs. irreversible binding .
- Validate off-target effects via proteome-wide profiling (e.g., thermal shift assays) .
Q. How can structural analogs be designed to improve metabolic stability without compromising activity?
- Methodology :
- Metabolic soft-spot identification : Use liver microsomal assays with LC-MS/MS to detect hydroxylation or demethylation sites .
- Bioisosteric replacement : Substitute labile groups (e.g., replace methoxy with trifluoromethoxy or halogenated groups) .
- Prodrug approaches : Introduce ester or carbamate moieties to enhance solubility and delay hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
